molecular formula C21H18FN5OS B2423454 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 872856-79-6

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No.: B2423454
CAS No.: 872856-79-6
M. Wt: 407.47
InChI Key: SGZMRZXRWDMQBL-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a complex organic molecule featuring a pyrazolopyrimidine core and a phenethylacetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide typically involves the coupling of a substituted pyrazolopyrimidine derivative with a thiol group and a phenethylacetamide moiety.

  • Key steps include the formation of the pyrazolopyrimidine ring, substitution at the pyrazole nitrogen, and thiolation of the pyrimidine ring.

Industrial Production Methods:

  • Industrial production involves the optimization of reaction conditions to ensure high yield and purity.

  • This process often employs catalysts and environmentally friendly solvents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidative transformations, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: Reductive conditions can lead to the cleavage of the thioether bond, yielding free thiol and amine derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenethylacetamide moiety, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in mild solvents.

  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

  • Oxidation leads to sulfoxides and sulfones.

  • Reduction produces thiol and amine derivatives.

  • Substitution results in functionalized derivatives with varied applications.

Scientific Research Applications

  • Chemistry: It is used as a building block for synthesizing complex molecules with potential pharmaceutical properties.

  • Biology: The compound serves as a probe for studying enzyme interactions and cellular processes.

  • Medicine: Research investigates its potential as an anti-cancer agent, with studies focusing on its ability to inhibit specific kinases.

  • Industry: It finds applications in the development of specialty chemicals and advanced materials.

Mechanism of Action

  • Molecular Targets: The compound targets specific enzymes, particularly kinases, involved in signal transduction pathways.

  • Pathways Involved: By inhibiting these enzymes, it can disrupt cell growth and proliferation, making it a potential candidate for cancer treatment.

Comparison with Similar Compounds

  • 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

  • 2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Uniqueness:

  • The unique 4-fluorophenyl substitution enhances the compound's binding affinity and selectivity for specific targets, distinguishing it from its analogs.

There you go, a deep dive into 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide! What's next on the agenda?

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c22-16-6-8-17(9-7-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZMRZXRWDMQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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